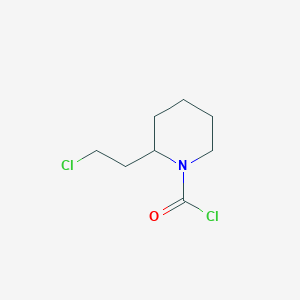
2-(2-Chloroethyl)piperidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)piperidine-1-carbonyl chloride is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Scientific Research Applications
Synthesis and Transformation
One research application involves the synthesis of stereodefined piperidines from aziridines, where 2-(2-Cyano-2-phenylethyl)aziridines were converted into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines served as substrates for further synthesis of various piperidine derivatives with potential pharmacological activities (Vervisch et al., 2010).
Reaction Mechanisms
Research on alkyl-oxygen heterolysis in piperidinols and their esters, including compounds similar to "2-(2-Chloroethyl)piperidine-1-carbonyl chloride," has provided insights into the factors affecting carbonium ion generation and fate in these reactions. This study helps understand the electronic effects of substituents and the role of the piperidine nitrogen atom in reaction mechanisms (Casy et al., 1961).
N-Arylation and Dealkylation Studies
Efficient N-arylation/dealkylation procedures have been developed for synthesizing N-heteroaryl-4-(2-chloroethyl)piperazines and piperidines, using microwave irradiation. This method extends to creating a small library of such compounds in a parallel fashion, demonstrating the compound's role in facilitating diverse chemical transformations (Wang et al., 2009).
Structural and Conformational Studies
The crystal structure analysis of related piperidine derivatives, such as 2,2-dichloro-1-(piperidin-1-yl)ethanone, provides essential insights into the conformational preferences of these compounds, which is crucial for understanding their reactivity and interactions in various chemical contexts (Schwierz et al., 2015).
Catalyst Development
Piperidine derivatives synthesized from "2-(2-Chloroethyl)piperidine-1-carbonyl chloride" have been used in catalyst development, such as in the synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes. These complexes have shown promising catalytic efficiency in Heck reactions, illustrating the compound's utility in facilitating important organic transformations (Singh et al., 2013).
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)piperidine-1-carbonyl chloride is not specified in the searched resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms depending on the specific derivative and its biological targets.
Future Directions
Piperidine derivatives play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into compounds like 2-(2-Chloroethyl)piperidine-1-carbonyl chloride may continue to be a focus in the future.
properties
IUPAC Name |
2-(2-chloroethyl)piperidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2NO/c9-5-4-7-3-1-2-6-11(7)8(10)12/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLEBDGCLPQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)piperidine-1-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)

![N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2796275.png)
![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)
![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2796278.png)
![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2796282.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)
![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)

![N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea](/img/structure/B2796290.png)

